molecular formula C11H13NO B15435209 N-(But-3-yn-2-yl)-2-methoxyaniline CAS No. 79874-39-8

N-(But-3-yn-2-yl)-2-methoxyaniline

Cat. No.: B15435209
CAS No.: 79874-39-8
M. Wt: 175.23 g/mol
InChI Key: GMXSKHQQWQSMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(But-3-yn-2-yl)-2-methoxyaniline is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This molecule is an aniline derivative, specifically a substituted 2-methoxyaniline (also known as o-anisidine) bearing a but-3-yn-2-yl group on the nitrogen atom . The compound features both an alkyne (C#C) and a methoxy-aniline group within its structure, as represented by the SMILES string CC(C#C)Nc1ccccc1OC . This structure makes it a valuable propargylamine-based building block in synthetic organic chemistry and materials science research. Its primary research value lies in its potential as a versatile precursor for the synthesis of more complex molecules. The electron-rich aniline moiety and the reactive terminal alkyne provide two distinct sites for chemical modification. The aniline group can participate in reactions typical for aromatic amines, such as diazotization or formation of Schiff base ligands, which are known for their coordination capabilities and antioxidant properties via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . The terminal alkyne is a key functional group for metal-catalyzed coupling reactions, including the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which is widely used to create molecular scaffolds for pharmaceutical, polymer, and biomaterial applications . Researchers exploring noncanonical amino acids (ncAAs) and artificial enzymes may find this compound of interest for incorporating alkyne handles into peptide backbones via advanced genetic incorporation techniques like stop codon suppression (SCS) . Furthermore, aniline derivatives are often investigated in materials science for the development of corrosion inhibitors for steel in acidic media, and as intermediates in the synthesis of dyes . This product is intended for research and development purposes only in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

79874-39-8

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-but-3-yn-2-yl-2-methoxyaniline

InChI

InChI=1S/C11H13NO/c1-4-9(2)12-10-7-5-6-8-11(10)13-3/h1,5-9,12H,2-3H3

InChI Key

GMXSKHQQWQSMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkynyl vs.
  • Polymerization Potential: Chloropropenyl-substituted NPA forms soluble polymers via oxidative polymerization, unlike the non-polymerizable alkynyl derivative .
  • Synthetic Yields: Hydroaminomethylation (73% yield) outperforms imine formation (35% yield), highlighting the efficiency of transition-metal catalysis .
Physicochemical Properties

Experimental data from binary mixtures with primary alcohols (propan-1-ol, 2-propen-1-ol, 2-propyn-1-ol) reveal the following for 2-methoxyaniline derivatives :

Property 2-Methoxyaniline + Propan-1-ol 2-Methoxyaniline + 2-Propyn-1-ol
Density (g/cm³, 303.15 K) 0.912 0.905
Viscosity (mPa·s) 2.45 2.32
Sound Speed (m/s) 1320 1305

Key Observations :

  • The presence of triple bonds in 2-propyn-1-ol reduces mixture density and viscosity compared to propan-1-ol, suggesting weaker intermolecular interactions with 2-methoxyaniline.
  • Hydrogen bonding between the methoxy group and alcohols dominates thermodynamic behavior, as evidenced by excess Gibbs free energy calculations .

Key Observations :

  • Sensing Applications: Poly(2-methoxyaniline) exhibits selective gas adsorption for SO₂ and NO₂, with a 5:1 sensitivity ratio, attributed to the electron-donating methoxy group enhancing charge transfer .
Stability and Functionalization
  • Alkynyl Stability : The but-3-yn-2-yl group may undergo undesired side reactions (e.g., Glaser coupling) under oxidative conditions, unlike saturated or halogenated analogues.
  • Halogenated Analogues : N-(4-Fluorobenzyl)-2-methoxyaniline shows enhanced thermal stability due to the electron-withdrawing fluorobenzyl group, making it suitable for high-temperature applications .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites. For example, atomic charge analysis in phenoxazine derivatives identified nucleophilic nitrogen centers .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., FabI enzyme) to guide inhibitor design .
  • Prigogine-Flory-Patterson (PFP) theory : Analyze thermodynamic properties (e.g., excess molar volume) in solvent mixtures to predict solubility and stability .

In assessing biological activity, what in vitro assays are recommended to evaluate antimicrobial or enzyme inhibitory effects, and how should conflicting data be resolved?

Q. Methodological

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus), noting that methoxy groups at specific positions may nullify activity .
  • Enzyme inhibition : Spectrophotometric assays for enoyl-ACP reductase (FabI) activity, using NADH depletion as a readout .
  • Conflict resolution : Replicate assays under standardized conditions (pH, temperature), and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

How can the compound's potential genotoxicity be evaluated, particularly regarding DNA adduct formation?

Q. Advanced

  • LC-MS/MS : Detect and quantify N-(deoxyguanosin-8-yl)-2-methoxyaniline adducts in vitro .
  • Comet assay : Measure DNA strand breaks in mammalian cell lines exposed to the compound .
  • Comparative analysis : Benchmark against known carcinogens like 2-methoxyaniline, which forms persistent DNA adducts .

What strategies mitigate discrepancies in experimental data between synthetic batches or biological assay results?

Q. Methodological

  • Synthetic batch analysis : Use HPLC to verify purity (>95%) and identify byproducts (e.g., unreacted alkyne precursors) .
  • Biological assay normalization : Include internal controls (e.g., reference inhibitors) and account for solvent effects (e.g., DMSO cytotoxicity) .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of variability across replicates .

What environmental sensing applications could this compound have, based on analogous polyaniline derivatives?

Q. Application-Oriented

  • Gas sensors : Electropolymerize the compound into thin films for quartz crystal microbalance (QCM) sensors. Analogous poly(2-methoxyaniline) films selectively adsorb SO2_2 and NO2_2 at ppm levels .
  • Adsorption materials : Functionalize mesoporous silica with the compound to capture volatile organic compounds (VOCs), leveraging its π-π interactions and alkyne polarity .

Notes on Contradictions and Limitations

  • Toxicity vs. therapeutic potential : While 2-methoxyaniline is carcinogenic , its derivatives may exhibit bioactivity at non-toxic concentrations. Dose-response studies and Ames tests are critical for risk-benefit analysis .
  • Synthetic challenges : Alkyne groups may pose stability issues; storage under inert atmosphere (N2_2/Ar) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.